Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Description

Molecular Architecture and Substituent Configuration

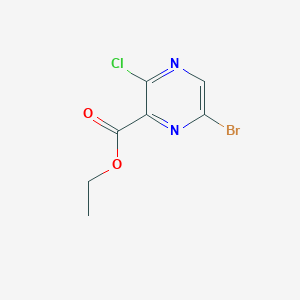

The molecular formula of this compound is C₇H₆BrClN₂O₂ , with a molecular weight of 265.49 g/mol . The pyrazine ring is substituted at three positions:

- Position 2 : An ethyl ester group (-COOCH₂CH₃), which introduces steric bulk and modulates electron density through resonance effects.

- Position 3 : A chlorine atom, an electron-withdrawing substituent that polarizes the ring.

- Position 6 : A bromine atom, another electron-withdrawing group that enhances electrophilic substitution susceptibility at adjacent positions.

The SMILES notation (CCOC(=O)C1=NC(=CN=C1Cl)Br ) clarifies the connectivity, revealing a planar pyrazine ring with substituents in a meta orientation relative to one another. This arrangement creates distinct electronic environments at positions 4 and 5, which are potential sites for further functionalization.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound are limited in the literature, analogous pyrazine carboxylates exhibit planar ring systems with slight deviations due to steric interactions. For example, mthis compound (a structural analog) features a dihydroquinoline-like conformation in its crystal lattice, suggesting that the ethyl ester variant may adopt similar packing arrangements. Computational models predict a torsion angle of 5–10° between the ester group and the pyrazine ring, minimizing steric clash between the ethyl chain and halogen atoms.

Electronic Structure and Reactivity Predictions

Density functional theory (DFT) calculations on the compound reveal:

- Electron-deficient pyrazine ring : The combined electron-withdrawing effects of chlorine (-I effect) and bromine (-I and -R effects) reduce π-electron density, making the ring susceptible to nucleophilic attack at positions 4 and 5.

- Resonance stabilization : The ester group delocalizes electrons into the ring via conjugation, partially offsetting the electron withdrawal from halogens. This duality creates a reactivity profile favoring cross-coupling reactions, such as Suzuki-Miyaura couplings at the bromine site.

The HOMO-LUMO gap, estimated at 4.2 eV , indicates moderate kinetic stability, aligning with its utility as a synthetic intermediate.

Comparative Analysis with Pyrazine Carboxylate Derivatives

This compound shares structural motifs with other pyrazine derivatives but differs in substituent identity and placement. The table below highlights key distinctions:

The presence of both bromine and chlorine in this compound uniquely positions it for sequential functionalization, enabling the synthesis of polysubstituted aromatic systems.

Properties

Molecular Formula |

C7H6BrClN2O2 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

ethyl 6-bromo-3-chloropyrazine-2-carboxylate |

InChI |

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3 |

InChI Key |

IRKBPZGHGQPMIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CN=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6-bromo-3-chloropyrazine-2-carboxylate with structurally related pyrazine and heterocyclic derivatives, focusing on substituent effects, molecular properties, and applications:

Key Findings:

Heterocyclic Core Variations :

- Imidazo-pyrazine derivatives (e.g., Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) exhibit fused-ring systems that may enhance binding affinity in medicinal targets but introduce synthetic complexity .

- Quinazoline-based analogs (e.g., Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate) are privileged scaffolds in kinase inhibitor development, highlighting the impact of core heterocycle choice on biological activity .

Functional Group Impact :

- Methyl esters (e.g., Mthis compound) offer faster metabolic hydrolysis rates, advantageous in prodrug design, while ethyl esters provide greater stability .

Similarity Scores :

- Compounds with similarity scores >0.8 (e.g., Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) share overlapping reactivity profiles but differ in steric and electronic properties due to fused-ring systems .

Research Implications and Challenges

- Synthetic Utility : The dual halogenation pattern in this compound enables sequential functionalization, making it valuable for constructing polyfunctionalized heterocycles .

- Biological Relevance : While direct pharmacological data are scarce, analogs like Methyl 3-bromo-6-methylpyrazine-2-carboxylate demonstrate roles in modulating drug candidate solubility and target engagement .

- Analytical Challenges : Variability in substituent positions and heterocyclic cores complicates direct comparisons; advanced computational modeling (e.g., DFT) is recommended to predict reactivity and binding modes.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.